BenchChemオンラインストアへようこそ!

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Electroorganic synthesis Green chemistry Process efficiency

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (synonym: 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole) is a heterocyclic building block belonging to the 1,3,4-oxadiazol-2-amine class, featuring a 4-chlorophenyl substituent at the 5-position and a free primary amine at the 2-position. Its molecular formula is C₈H₆ClN₃O (MW 195.61), and it is supplied as a white to light yellow crystalline solid with a melting point of approximately 245 °C (dec.) and a predicted LogP of 1.44.

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 33621-61-3
Cat. No. B1634218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine
CAS33621-61-3
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)N)Cl
InChIInChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
InChIKeyZMWWZXSPDQIWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility14.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS 33621-61-3): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine (synonym: 2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole) is a heterocyclic building block belonging to the 1,3,4-oxadiazol-2-amine class, featuring a 4-chlorophenyl substituent at the 5-position and a free primary amine at the 2-position . Its molecular formula is C₈H₆ClN₃O (MW 195.61), and it is supplied as a white to light yellow crystalline solid with a melting point of approximately 245 °C (dec.) and a predicted LogP of 1.44 [1]. The compound is primarily positioned as a pharmaceutical and agrochemical intermediate rather than a terminal bioactive, serving as a key synthon for constructing N-substituted oxadiazole libraries targeting anticancer, antimicrobial, and enzyme-inhibition applications . Its closest commercially available analogs include the 5-phenyl (CAS 1612-76-6), 5-(4-methylphenyl) (CAS 33621-60-2), 5-(4-fluorophenyl) (CAS 7659-07-6), 5-(4-bromophenyl) (CAS 33621-62-4), and the positional isomer 5-(2-chlorophenyl) (CAS 2138-98-9) derivatives.

Why 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Cannot Be Interchanged with Its 5-Aryl Oxadiazole Analogs: Physicochemical and Reactivity Cliff Notes


Within the 2-amino-5-aryl-1,3,4-oxadiazole series, seemingly minor substituent variations on the 5-aryl ring produce quantifiable shifts in melting point, lipophilicity, and synthetic accessibility that preclude casual interchange in a procurement or synthetic workflow [1]. The 4-chloro substitution occupies a distinct property space: its melting point (~245 °C dec.) lies between that of the 4-fluoro (251–253 °C) and 2-chloro (165–169 °C) isomers, directly affecting recrystallization protocols and formulation handling . Its LogP of 1.44 is intermediate between the more hydrophilic 4-fluoro analog (LogP ≈ 0.82) and the more lipophilic 2-chloro isomer (LogP ≈ 2.55), which matters when the compound is used as a fragment or intermediate where lipophilic efficiency must be controlled . Furthermore, electrochemical synthetic yield data show that the 4-chloro analog requires lower applied potential and shorter electrolysis time than the 4-fluoro or 4-nitro counterparts, translating into a more energy-efficient procurement route when bench-scale custom synthesis is considered [2]. These differences mean that substituting the 4-chlorophenyl oxadiazole with a different 5-aryl congener will alter downstream pharmacokinetic profiles of final derivatives, purification logistics, and overall synthetic cost.

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Quantitative Differentiation Evidence Against Closest Analogs


Electrochemical Synthesis: Lower Energy Input and Shorter Reaction Time Versus 4-Fluoro and 4-Nitro Analogs

In a head-to-head controlled-potential electrooxidation study, 2-amino-5-(4-chlorophenyl)-1,3,4-oxadiazole (1a) was obtained in 82% yield using a lower applied potential (2030 mV) and shorter reaction time (3 h) compared to its 4-fluoro (1b: 86% yield, 2320 mV, 5 h) and 4-nitro (1c: 85% yield, 2500 mV, 4 h) analogs [1]. The reduced overpotential and shorter electrolysis duration translate directly into lower energy consumption per gram of product when scaling up custom synthesis, conferring a measurable cost-of-goods advantage for this specific substitution pattern relative to other electron-withdrawing 5-aryl oxadiazole-2-amines.

Electroorganic synthesis Green chemistry Process efficiency

Positional Isomer Advantage: 4-Chloro vs. 2-Chloro Differentiation in Melting Point and Processing Window

The 4-chloro positional isomer (CAS 33621-61-3) exhibits a melting point of approximately 245 °C (with decomposition), which is substantially higher than the 165–169 °C reported for the 2-chloro isomer (CAS 2138-98-9) . This 76–80 °C differential provides a wider thermal processing window for recrystallization and drying, reduces the risk of melt-induced degradation during vacuum oven drying, and facilitates higher-purity isolation via thermal gradient techniques. The higher melting point also correlates with stronger intermolecular hydrogen-bonding networks in the crystal lattice, which may contribute to better long-term solid-state stability at ambient storage conditions .

Polymorphism Purification Solid-state chemistry

Lipophilicity Optimization: 4-Chloro LogP Balances Permeability and Solubility Versus 4-Fluoro and 2-Chloro Isomers

The predicted LogP of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is 1.44, which positions it in an optimal intermediate lipophilicity range for fragment-based drug discovery (LogP 1–3). This value is 0.62 log units more lipophilic than the 4-fluoro analog (LogP ≈ 0.82) and 1.11 log units less lipophilic than the 2-chloro positional isomer (LogP ≈ 2.55) [1]. The corresponding aqueous solubility at pH 7.4 is 14.3 µg/mL . When the 4-chloro oxadiazole is elaborated into N-substituted derivatives, this intermediate LogP has been associated with favorable cytotoxic activity across the NCI-60 panel—derivatives such as N-(2,6-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine achieved percent growth inhibitions of 80.99% (HT29 colon cancer) and 75.05% (LOX IMVI melanoma), outperforming the standard drug imatinib [2].

Drug-likeness Lipophilic efficiency Fragment-based design

Des1 Enzyme Inhibition: 4-Chlorophenyl Oxadiazole Scaffold Enables Potent Dihydroceramide Desaturase Targeting

A derivative constructed on the 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold, specifically (Z)-4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-hydroxybenzimidamide, achieves complete inhibition of human dihydroceramide desaturase 1 (Des1, EC 1.14.19.17) at a concentration of 0.01 mM, with little residual activity at 0.001 mM, indicating a steep concentration-response curve [1]. This property is scaffold-dependent: among 5-aryl-1,3,4-oxadiazol-2-amine congeners catalogued in BRENDA, only the 4-chlorophenyl (complete inhibition at 0.01 mM) and 4-iodophenyl variants are reported as Des1 ligands, while 5-phenyl, 5-(4-methylphenyl), and 5-(4-fluorophenyl) oxadiazol-2-amines are absent from the Des1 inhibitor dataset [2]. Des1 is a clinically validated target for metabolic disorders including insulin resistance and hepatic steatosis; the patent family (WO/2019/140087, US 2022/0079926) covering Des1 inhibitors explicitly claims oxadiazole intermediates incorporating the 4-chlorophenyl motif [3].

Sphingolipid metabolism Metabolic disease Enzyme inhibition

Cytotoxic Derivative Potency: 4-Chlorophenyl Oxadiazole Core Outperforms Imatinib in NCI-60 Multi-Cell-Line Panel

In the NCI-60 human tumor cell line screen, the derivative N-(2-methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (compound 4b) exhibited a mean growth percent (GP) of 45.20 across nine cancer panels and achieved percent growth inhibitions (%GI) of 109.62 (HL-60(TB) leukemia), 105.90 (MDA-MB-435 melanoma), 91.94 (OVCAR-3 ovarian), and 88.30 (K-562 leukemia) [1]. This compound showed superior antiproliferative activity compared to the standard drug imatinib and was nearly comparable to 5-fluorouracil. Independently, a related derivative, N-(2,6-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated %GIs of 80.99 (HT29 colon), 75.05 (LOX IMVI melanoma), 63.25 (RPMI-8226 leukemia), and 62.19 (M14 melanoma), also exceeding imatinib [2]. Both studies attribute the potency to the 4-chlorophenyl substitution pattern which facilitates a distinct binding mode at the colchicine site of tubulin, with the chlorine atom contributing to hydrophobic cavity occupancy. In contrast, the 4-hydroxyphenyl analog in the same series showed reduced activity (mean GP of 56.73 vs. 45.20 for the 4-chlorophenyl compound, where lower GP indicates higher antiproliferative effect) [1].

Anticancer agents NCI-60 screening Tubulin inhibition

Procurement-Driven Application Scenarios for 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Tubulin-Targeted Anticancer Lead Optimization Requiring a Validated 5-Aryl Oxadiazole Intermediate

When SAR exploration demands a 5-aryl-1,3,4-oxadiazol-2-amine building block with documented NCI-60 antiproliferative pedigree, the 4-chlorophenyl variant is indicated over the 4-fluoro, 4-methyl, or unsubstituted phenyl analogs. As demonstrated in two independent NCI-60 studies, N-substituted derivatives built on this core achieve single-digit to low-double-digit micromolar growth inhibition across leukemia, melanoma, ovarian, and colon cancer cell lines, outperforming imatinib [1]. The 4-chlorophenyl substitution provides a distinct tubulin colchicine-site binding mode (H-bond with Thr353, 3.05 Å) that is not reproduced by the 4-hydroxy or 4-methoxy congeners [2]. Procurement of this specific building block ensures synthetic entry into a structure-activity landscape with pre-validated target engagement rather than requiring de novo scaffold validation.

Sphingolipid Biology: Des1 Inhibitor Fragment and Probe Synthesis for Metabolic Disease Target Validation

Research programs targeting dihydroceramide desaturase 1 (Des1) for metabolic disorders such as insulin resistance, hepatic steatosis, or fibrotic disease require a building block with demonstrated Des1 pharmacophore compatibility. The 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine scaffold, when elaborated into a (Z)-N-hydroxybenzimidamide derivative, achieves complete Des1 inhibition at 0.01 mM [3]. This target engagement is scaffold-specific: BRENDA enzyme records list only 4-chlorophenyl and 4-iodophenyl oxadiazole variants as Des1 ligands, excluding 5-phenyl, 5-(4-methylphenyl), and 5-(4-fluorophenyl) oxadiazol-2-amines from the Des1 inhibitor landscape [4]. The 4-chlorophenyl compound is commercially available from multiple vendors (Sigma-Aldrich, Apollo Scientific, Fluorochem) at ≥95% purity, whereas the 4-iodophenyl analog is less widely stocked, giving the 4-chloro variant a supply-chain advantage for Des1-focused discovery programs.

Agrochemical Intermediate Development: Fungicide and Pesticide Synthon with Documented Reactivity Versatility

The free 2-amino group on 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine enables derivatization via acylation, Schiff base formation, N-alkylation, and urea/thiourea coupling, yielding libraries of N-substituted oxadiazoles for antifungal, antibacterial, and herbicidal screening . The compound is explicitly referenced as a pesticide intermediate in chemical supplier documentation and patent literature covering substituted oxadiazoles for combating phytopathogenic fungi [5]. Its intermediate LogP (1.44) offers a favorable balance between leaf-penetration potential and phloem mobility compared to more polar (4-F, LogP 0.82) or more lipophilic (2-Cl, LogP 2.55) isomers, which is relevant when designing systemic agrochemical agents.

Academic Oxadiazole SAR Programs: Cost-Efficient Core Scaffold with High Synthetic Tractability

For academic laboratories conducting systematic SAR studies on 5-aryl-1,3,4-oxadiazol-2-amines, the 4-chlorophenyl variant offers a quantifiable synthesis efficiency advantage: electrochemical preparation achieves 82% yield at a lower applied potential (2030 mV) than required for the 4-fluoro (2320 mV) or 4-nitro (2500 mV) analogs [6]. The compound's commercial availability in multiple purity grades (95% from Sigma-Aldrich, 97% from Apollo Scientific, 98% from CymitQuimica) and manageable thermal stability (245 °C dec.) facilitate reproducible downstream chemistry without the purification complications associated with low-melting isomers . The 4-chloro substituent also presents a synthetic handle for further cross-coupling diversification (e.g., Suzuki, Buchwald-Hartwig) that is absent in the unsubstituted phenyl analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.